Hericenol A

Description

Context of Fungal Secondary Metabolites and Their Chemical Diversity

Fungi are a prolific source of secondary metabolites, which are compounds not essential for their basic growth but often play a crucial role in their interaction with the environment. mdpi.comnih.gov These metabolites exhibit immense chemical diversity, encompassing a wide range of structural classes including polyketides, terpenoids, non-ribosomal peptides, and alkaloids. mdpi.comnih.govfrontiersin.org This structural variety is a result of complex biosynthetic pathways and contributes to a wide array of biological activities. nih.govfrontiersin.org The vast and largely untapped chemical diversity of fungal secondary metabolites continues to be a significant area of exploration for new chemical entities with potential applications. frontiersin.orgnih.gov

Classification of Hericenol A as a Meroterpenoid

This compound is classified as a meroterpenoid, a class of natural products with a mixed biosynthetic origin, partially derived from the terpenoid pathway. researchgate.netresearchgate.net Meroterpenoids are known for their structural complexity and significant bioactivities. researchgate.net They are categorized based on the non-terpenoid part of their structure, with common types being polyketide-terpenoids and shikimate-terpenoids. researchgate.net

Specifically, this compound belongs to the geranyl-resorcinol family of meroterpenoids. thieme-connect.comthieme-connect.com These compounds are characterized by a resorcinol (B1680541) nucleus attached to a geranyl side chain. thieme-connect.comscribd.com The geranyl-resorcinols are considered tetraketide-terpenoid hybrids, originating from both the polyketide and mevalonate (B85504) pathways. thieme-connect.com The structural organization of these molecules, including the oxidation level of the geranyl side chain and the structure of the tetraketide core, forms the basis for their classification into different types. thieme-connect.com

Historical Overview of this compound Research and Its Significance

The discovery and study of geranyl-resorcinols, including this compound, are closely linked to research on the medicinal mushroom Hericium erinaceus. thieme-connect.comthieme-connect.com The initial pioneering work on the synthesis of this family of compounds was reported in the early 1990s. thieme-connect.com Over the years, numerous geranyl-resorcinols have been isolated, primarily from the fruiting bodies of Hericium species. thieme-connect.com

The total synthesis of this compound was achieved as part of broader synthetic efforts targeting various hericenones and hericenols. researchgate.netfigshare.com For instance, a total synthesis of this compound was reported in 2012, employing a migratory geranylation-aromatization sequence as a key step. thieme-connect.comfigshare.com This and other synthetic strategies have not only confirmed the structure of these natural products but also provided access to derivatives for further investigation. researchgate.netthieme-connect.com The continued interest in this compound and related compounds stems from their unique chemical structures and the ongoing exploration of their biological properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H28O4 |

|---|---|

Molecular Weight |

320.4 g/mol |

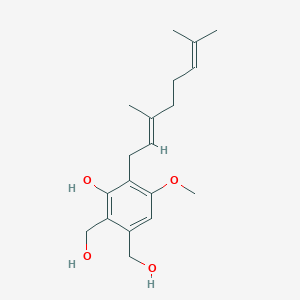

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,6-bis(hydroxymethyl)-3-methoxyphenol |

InChI |

InChI=1S/C19H28O4/c1-13(2)6-5-7-14(3)8-9-16-18(23-4)10-15(11-20)17(12-21)19(16)22/h6,8,10,20-22H,5,7,9,11-12H2,1-4H3/b14-8+ |

InChI Key |

ZQWDVHGEBJGBTO-RIYZIHGNSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=C(C(=C1O)CO)CO)OC)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=C(C(=C1O)CO)CO)OC)C)C |

Synonyms |

hericenol A |

Origin of Product |

United States |

Natural Occurrence and Isolation of Hericenol a

Primary Fungal Sources

The presence of Hericenol A has been confirmed in fungi from two distinct genera, Hericium and Stereum, highlighting its specific biosynthetic pathways within these organisms.

Hericium erinaceus, commonly known as the Lion's Mane mushroom, is a well-documented source of a variety of bioactive secondary metabolites. mdpi.com Among the diverse compounds isolated from its fruiting bodies are several hericenones and other phenolic compounds, including this compound. nih.govresearchgate.net This edible and medicinal mushroom is recognized for producing a range of structurally related terpenoids and phenols. mdpi.combiorxiv.org

This compound has also been notably isolated from fungi belonging to the genus Stereum. capes.gov.brnih.govelixirpublishers.in Stereum is a genus of wood-decay fungi known for being prolific producers of secondary metabolites. elixirpublishers.in Specifically, research has identified this compound, along with the related compounds Hericenols B, C, and D, from extracts of a Stereum species. capes.gov.brnih.govlu.sevulcanchem.com These findings underscore that the hericenol family of compounds is not exclusive to the Hericium genus.

The isolation of this compound is often achieved through the use of submerged culture techniques. capes.gov.brnih.gov This method involves growing the fungal mycelium in a liquid nutrient broth. It has been successfully applied to Stereum species to produce and isolate hericenols. capes.gov.brnih.govelixirpublishers.inlu.seresearchgate.net This biotechnological approach allows for the controlled production of secondary metabolites without relying on the collection of wild or cultivated fruiting bodies.

Stereum Species as a Source

General Methodologies for Isolation and Purification of Hericenols

The process of isolating and purifying this compound and related compounds from fungal sources follows a general workflow common in natural product chemistry.

Extraction : The initial step typically involves extracting the metabolites from the fungal source (e.g., the culture broth or mycelium). This is often accomplished using an organic solvent.

Chromatography : The crude extract, containing a mixture of various compounds, is then subjected to one or more chromatographic techniques for separation. nih.gov Column chromatography, including methods like gel column chromatography and ion-exchange chromatography, is a standard procedure for purification. mdpi.com These methods separate molecules based on properties such as size, shape, and charge. mdpi.com

Purification and Fractionation : Techniques such as High-Performance Liquid Chromatography (HPLC) may be used for final purification to obtain the compound in a highly pure form.

Structural Elucidation : Once isolated, the definitive structure of the compound is determined using advanced spectroscopic techniques. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the molecular structure of this compound. nih.gov

Co-occurrence with Structurally Related Metabolites in Natural Extracts

This compound is typically not found in isolation; it co-occurs with a suite of other structurally similar compounds in its natural fungal sources. The specific metabolites present can vary depending on the fungal species.

In submerged cultures of Stereum species, this compound was isolated alongside Hericenols B, C, and D. Other co-occurring compounds identified in these extracts include 6-hydroxymethyl-2,2-dimethylchroman-4-one and erinapyrone C. capes.gov.brnih.govelixirpublishers.in

The chemical profile of Hericium erinaceus is particularly rich, containing a wide array of related molecules. mdpi.combiorxiv.org These include other hericenols, as well as compounds from closely related families such as hericenones, hericerins, erinacerins, and corallocin A. nih.govbiorxiv.orgacs.orgthieme-connect.com The simultaneous presence of these compounds suggests a common or interconnected biosynthetic origin. thieme-connect.com

Table 1: Fungal Sources of this compound

| Fungal Genus | Species Example | Part/Method | Reference(s) |

|---|---|---|---|

| Hericium | Hericium erinaceus | Fruiting Body | nih.gov, researchgate.net |

Table 2: Metabolites Co-occurring with this compound

| Compound Name | Compound Family | Fungal Source | Reference(s) |

|---|---|---|---|

| Hericenol B | Hericenol | Stereum sp., Hericium erinaceus | capes.gov.br, researchgate.net, acs.org |

| Hericenol C | Hericenol | Stereum sp., Hericium erinaceus | capes.gov.br, researchgate.net, acs.org |

| Hericenol D | Hericenol | Stereum sp., Hericium erinaceus | capes.gov.br, researchgate.net, acs.org |

| Hericenone A | Hericenone | Hericium erinaceus | nih.gov, researchgate.net, acs.org |

| Hericenone B | Hericenone | Hericium erinaceus | nih.gov, researchgate.net, acs.org |

| Hericenone C | Hericenone | Hericium erinaceus | nih.gov |

| Hericenone D | Hericenone | Hericium erinaceus | nih.gov |

| Hericenone I | Hericenone | Hericium erinaceus | researchgate.net, acs.org |

| Erinacerin A | Erinacerin | Hericium erinaceus | researchgate.net, acs.org |

| Erinacerin B | Erinacerin | Hericium erinaceus | researchgate.net, acs.org |

| Corallocin A | Resorcinol (B1680541) | Hericium erinaceus | biorxiv.org |

| Hericerin | Hericerin | Hericium erinaceus | nih.gov, biorxiv.org |

| 6-hydroxymethyl-2,2-dimethylchroman-4-one | Chromanone | Stereum sp. | capes.gov.br, nih.gov |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 6-hydroxymethyl-2,2-dimethylchroman-4-one |

| Corallocin A |

| Erinacerin A |

| Erinacerin B |

| Erinapyrone C |

| This compound |

| Hericenol B |

| Hericenol C |

| Hericenol D |

| Hericenone A |

| Hericenone B |

| Hericenone C |

| Hericenone D |

| Hericenone I |

Total Synthesis and Advanced Synthetic Methodologies of Hericenol a

Historical Perspectives on Hericenol A Total Synthesis

The journey to synthesize this compound is part of a broader effort to access the family of geranyl-resorcinols isolated from the mushroom Hericium erinaceum. Early work in the field, such as the pioneering synthesis of the related hericenone A by Rama Rao, laid the groundwork for constructing the core resorcinol (B1680541) and phthalide (B148349) structures. acs.org However, the first total synthesis of this compound itself was reported by the research group of Anthony G. M. Barrett in 2011. acs.org Their approach was notable for its efficiency and for establishing a key palladium-catalyzed reaction to construct the geranylated resorcylate core. acs.orgacs.org This synthesis was part of a broader project that also yielded hericenone J, demonstrating the versatility of their developed methodology. figshare.comnih.gov Shortly thereafter, the laboratory of Shoji Kobayashi developed a distinct, divergent strategy that provided access not only to this compound's direct analogues, Hericenols B, C, and D, but also a wide array of other related natural products. researchgate.netacs.org These foundational syntheses showcased different strategic philosophies for assembling complex natural products.

Key Synthetic Strategies and Reaction Sequences

The successful syntheses of this compound have relied on powerful and innovative carbon-carbon bond-forming reactions to assemble the key structural motifs of the molecule: the phthalide core and the geranyl side chain.

A cornerstone of the Barrett group's total synthesis of this compound is a highly regioselective palladium(0)-catalyzed decarboxylative geranyl migration. acs.orgacs.org This key step efficiently forges the bond between the geranyl side chain and the aromatic ring. The reaction sequence begins with a geranyl ester, which, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), undergoes a decarboxylative migration. acs.org This process forms a key intermediate which then aromatizes, often facilitated by silica (B1680970) gel, to yield the desired geranylated resorcylate. acs.org

A significant advantage of this method is its high regioselectivity, with the geranyl group adding specifically at the C-3 position without the formation of branched isomers. acs.org The reaction proved to be sensitive to conditions; the geranyl migration required more time at room temperature compared to a similar reaction with a simpler prenyl group. acs.org This strategy culminated in an eight-step total synthesis of this compound starting from geraniol. figshare.comnih.gov The final step involved the reduction of the corresponding lactone (hericenone J) with lithium aluminum hydride to furnish this compound. acs.org

Table 1: Key Features of the Palladium-Catalyzed Geranyl Migration Strategy

| Feature | Description | Reference |

| Reaction Type | Decarboxylative Geranyl Migration & Aromatization | acs.org |

| Catalyst | Palladium(0), e.g., Pd(PPh₃)₄ | acs.org |

| Key Transformation | Geranyl ester to geranylated resorcylate | acs.org |

| Regioselectivity | Highly specific for the C-3 position | acs.org |

| Overall Synthesis | Eight-step total synthesis of this compound from geraniol | figshare.comnih.gov |

The Kobayashi group employed a different palladium-catalyzed cross-coupling reaction—the Stille coupling—as the central strategy in their approach. researchgate.netnih.gov This reaction is used to connect the two main fragments of the molecule: a suitably functionalized phthalide core and a stannane-bearing geranyl side chain. acs.org The Stille reaction, which couples an organotin compound with an organic halide, is a versatile and reliable method for creating carbon-carbon bonds. libretexts.org

In this synthetic route, an aryl bromide or a similar electrophile on the phthalide unit is coupled with an allylstannane derivative of the geranyl side chain. acs.org This approach allows for the late-stage introduction of the complex terpenoid chain onto the pre-constructed aromatic core. A key challenge addressed in this work was the potential for low reactivity in the Stille coupling when using sterically hindered coupling partners, such as a double ortho-substituted aryl bromide. researchgate.net The researchers developed modified Stille coupling conditions to achieve the desired transformation in moderate yield. acs.org This strategy proved to be highly effective for building a common intermediate that could be further elaborated into a variety of natural products. nih.gov

Table 2: Overview of the Stille Coupling Strategy

| Feature | Description | Reference |

| Reaction Type | Palladium-catalyzed Stille Cross-Coupling | researchgate.netnih.gov |

| Coupling Partners | Aryl bromide (phthalide core) and organostannane (side chain) | acs.org |

| Key Bond Formation | C5-C1' bond between the phthalide and geranyl moieties | researchgate.net |

| Advantage | Allows for late-stage assembly of the main fragments | acs.orgnih.gov |

Palladium-Catalyzed Decarboxylative Geranyl Migration and Aromatization

Divergent Synthetic Approaches for this compound and Analogues (e.g., Hericenols B-D)

A major innovation in the synthesis of this class of compounds has been the use of divergent strategies. This approach involves the synthesis of a common intermediate which can then be chemically manipulated in different ways to produce a library of structurally related natural products.

The work by Kobayashi's team is a prime example of a highly successful divergent synthesis. researchgate.netacs.org They designed and synthesized a C5'-oxidized geranyl phthalide as a versatile common intermediate. acs.orgnih.govfigshare.com This intermediate was assembled using their key Stille coupling reaction. researchgate.net From this single precursor, through a series of divergent functional group manipulations, they successfully achieved the total syntheses of eight different natural products, including Hericenols B, C, and D, as well as hericenones A, B, and I, and erinacerins A and B. researchgate.netacs.org This powerful strategy not only provides efficient access to multiple target molecules but also facilitates the synthesis of analogues for biological testing and helps to confirm or revise the structures of the natural products. researchgate.netnih.gov

The Barrett synthesis can also be viewed through a divergent lens, albeit on a smaller scale. Their synthetic route produced a common resorcylate intermediate that was a late-stage precursor to both hericenone J and this compound, showcasing the ability to diverge at the end of the synthesis to access different oxidation states. acs.org Divergent synthesis represents a highly efficient and atom-economical approach in modern organic chemistry, moving beyond the linear, one-target-one-synthesis paradigm. chemrxiv.org

Challenges and Innovations in Complex Natural Product Synthesis

The synthesis of this compound and its relatives highlights several persistent challenges in the field of complex natural product synthesis. These molecules, while not as large as some macrolides or polyethers, present significant hurdles related to structural complexity and chemical sensitivity. engineering.org.cnconsensus.app

A primary challenge is controlling regioselectivity and stereoselectivity. engineering.org.cn For instance, the palladium-catalyzed geranylation employed by Barrett required careful optimization to ensure the geranyl group was installed at the correct position on the aromatic ring without isomerization of the double bonds in the side chain. acs.org Similarly, the construction of the substituted phthalide core in the Kobayashi synthesis required precise control over the placement of functional groups. researchgate.net

Innovations in this area are often driven by the development of new synthetic methods that can overcome these challenges. The application of the decarboxylative geranyl migration and the strategic use of Stille coupling are prime examples of how the development of powerful, selective reactions can make the synthesis of complex targets more efficient and practical. acs.orgacs.org Furthermore, the shift towards divergent and biomimetic strategies, which attempt to mimic the biosynthetic pathways of natural products, represents a significant conceptual innovation. engineering.org.cnresearchgate.net These approaches not only provide more elegant and efficient routes to the target molecules but also deepen our understanding of how nature constructs such complex structures. engineering.org.cnthieme-connect.com

Structural Elucidation Methodologies of Hericenol a and Analogues

Spectroscopic Techniques for Structure Determinationvulcanchem.commdpi.comcore.ac.uk

A suite of spectroscopic methods is employed to piece together the molecular puzzle of these natural products. vulcanchem.com Each technique offers unique insights into the chemical architecture of the compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like Hericenol A. emerypharma.com It provides detailed information about the carbon-hydrogen framework. careerendeavour.com

¹H NMR spectroscopy helps in identifying the types and number of protons and their neighboring environments, while ¹³C NMR spectroscopy reveals the number and types of carbon atoms in the molecule. careerendeavour.comrsc.org For instance, the ¹H NMR spectrum of a this compound analogue might show characteristic signals for aromatic protons, olefinic protons, and methyl groups. researchgate.net The chemical shifts, splitting patterns (multiplicity), and coupling constants are all critical pieces of data. emerypharma.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the connectivity between protons and carbons. mdpi.comemerypharma.com COSY experiments identify protons that are coupled to each other, typically on adjacent carbons. emerypharma.com HSQC correlates protons directly to the carbons they are attached to, while HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for piecing together the molecular skeleton. emerypharma.comresearchgate.net

The following table provides an example of ¹H and ¹³C NMR data for a this compound analogue.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 1 | --- | --- |

| 2 | --- | --- |

| 3 | --- | --- |

| 4 | --- | --- |

| 4a | --- | --- |

| 5 | --- | δ H 6.89 (s) |

| 6 | --- | --- |

| 7 | --- | --- |

| 8 | --- | --- |

| 8a | --- | --- |

| 9' | δ C 1.41 | δ H 1.41 (s) |

| 8' | δ C 1.86 | δ H 1.86 (s) |

| 10' | δ C 2.15 | δ H 2.15 (s) |

| Data derived from a representative analogue. researchgate.net |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. libretexts.orgchemguide.co.uk High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula. researchgate.netuvic.ca This technique measures the mass-to-charge ratio (m/z) of ions. wikipedia.org

For this compound and its analogues, ESI-MS is commonly used as it is a "soft" ionization technique suitable for analyzing polar and thermally labile molecules. wikipedia.orgaocs.org The resulting mass spectrum often shows the protonated molecule [M+H]⁺ or an adduct ion, such as [M+Na]⁺. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions, providing valuable information about the structure of the molecule. uvic.camdpi.comnih.gov

For example, the molecular formula of Erinacine A, a related compound, was confirmed as C₂₅H₃₈O₇ through HRMS analysis.

| Compound | Ion | Observed m/z | Calculated m/z | Molecular Formula |

| Erinacine Q | [M+Na]⁺ | 517.2773 | 517.2777 | C₂₇H₄₂O₈Na |

| Data for a related compound, Erinacine Q. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.orgmsu.edu Different functional groups absorb infrared radiation at characteristic frequencies, causing the bonds within the molecule to vibrate. msu.edu For this compound and its analogues, IR spectroscopy can confirm the presence of hydroxyl (-OH) and carbonyl (C=O) groups. vulcanchem.comthieme-connect.com The presence of an aromatic ring can also be inferred from the IR spectrum. thieme-connect.com

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting conjugated systems, such as those found in aromatic rings. nih.govcontractpharma.com The wavelength of maximum absorbance (λmax) can help to characterize the chromophores present in the molecule. vulcanchem.comscitechnol.com

| Spectroscopic Technique | Observed Feature | Corresponding Functional Group/Structural Element |

| Infrared (IR) | Absorption around 3300 cm⁻¹ | Hydroxyl group (-OH) |

| Infrared (IR) | Absorption around 1700 cm⁻¹ | Carbonyl group (C=O) |

| Ultraviolet (UV) | Absorbance in the 200-400 nm range | Aromatic ring and other conjugated systems |

| General characteristic absorptions for relevant functional groups. vulcanchem.comrsc.org |

Mass Spectrometry (MS)

Stereochemical Assignments and Determination of Absolute Configurationthieme-connect.com

Determining the three-dimensional arrangement of atoms in space, known as stereochemistry, is a critical aspect of structural elucidation. The absolute configuration of chiral centers is often determined using a combination of techniques. chemistrysteps.comlibretexts.org

One common method involves comparing experimental data with that of known compounds or through chemical correlation. libretexts.org For some erinacines, the relative stereochemistry has been determined using Rotating-frame Overhauser Effect Spectroscopy (ROESY), a 2D NMR technique that detects protons that are close to each other in space. cjnmcpu.com More advanced computational methods, such as the analysis of Vibrational Circular Dichroism (VCD) spectra, have been used to confirm the absolute configuration of some related compounds. cjnmcpu.com The Cahn-Ingold-Prelog priority rules are used to assign the R or S configuration to each chiral center. chemistrysteps.comlibretexts.org

Structural Revisions and Confirmation Studies of Related Compoundsthieme-connect.comcjnmcpu.com

The initial proposed structures of natural products are sometimes revised based on new evidence from total synthesis or more advanced analytical techniques. For example, the structure of Hericenone A was revised after its total synthesis revealed a different connectivity of the atoms than was originally proposed. thieme-connect.comcjnmcpu.com Similarly, the structure of Hericerin was also revised. cjnmcpu.com These revisions are often confirmed by comparing the spectroscopic data of the synthetic compound with that of the natural product to ensure they are identical. thieme-connect.comthieme-connect.com Such confirmation studies are vital for ensuring the accuracy of the reported chemical structures. cjnmcpu.com

Biological Activity Research of Hericenol A: in Vitro and Mechanistic Studies

Neurotrophic and Neuroprotective Activity Mechanisms (In Vitro Models)

In vitro studies have provided a foundational understanding of the neurotrophic and neuroprotective capabilities of Hericenol A. nih.gov These investigations, utilizing various neuronal cell lines, have begun to elucidate the molecular pathways through which this compound exerts its effects on the nervous system. nih.govnih.gov

A key aspect of neurotrophic activity is the promotion of neurite outgrowth, a process essential for neuronal development and regeneration. nih.govsigmaaldrich.com this compound, along with other compounds from Hericium erinaceus, has demonstrated the ability to stimulate this process in various neuronal cell cultures. researchgate.net

Research has shown that Hericene A is a potent inducer of extensive axon outgrowth and neurite branching in cultured hippocampal neurons, even in the absence of serum, highlighting its strong neurotropic activity. researchgate.net Studies using PC12 cells, a common model for neuronal differentiation, have also shown that compounds from H. erinaceus can promote neurite re-growth. plos.org The process of neurite outgrowth is fundamental for establishing functional neural networks and for repair after injury. sigmaaldrich.cominnoprot.com While direct studies on this compound with C6 glioma and N2a cells are less specifically detailed in the provided context, the broader findings with related compounds and cell lines like hippocampal and PC12 cells underscore its potential in promoting neuronal plasticity. researchgate.netplos.org

Table 1: Effects of this compound and Related Compounds on Neurite Outgrowth

| Cell Line | Compound | Observed Effect | Reference |

|---|---|---|---|

| Hippocampal Neurons | Hericene A | Potent induction of axon outgrowth and neurite branching. researchgate.net | researchgate.net |

| PC12 Cells | SH2B1β (overexpression) | Promotes neurite re-growth. plos.org | plos.org |

| Spiral Ganglion Cells | Netrin-1 | Promotes dosage-dependent neurite growth. nih.gov | nih.gov |

Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), are crucial for neuronal survival, growth, and differentiation. nih.govnih.govfrontiersin.org this compound and other derivatives from Hericium erinaceus have been shown to modulate the expression of these vital molecules. biorxiv.orgresearchgate.net

Studies have demonstrated that Hericene A can enhance recognition memory and exhibits neuritogenesis activity at low concentrations, suggesting a BDNF-like activity. researchgate.netbiorxiv.org Specifically, research indicates that Hericene A can significantly increase the expression of BDNF. researchgate.net This is a critical finding, as BDNF plays a key role in synaptic plasticity and memory. frontiersin.orgnih.gov The modulation of neurotrophin expression is a potential mechanism for the observed morphological changes in the hippocampal and septohippocampal cholinergic systems. nih.gov While the direct effect of this compound on NGF is not as explicitly detailed, the known activity of H. erinaceus extracts in promoting NGF synthesis suggests a potential area for further investigation. biorxiv.org

The neurotrophic effects of this compound are mediated through the activation of specific intracellular signaling pathways. researchgate.net The mitogen-activated protein kinase (MAPK) family, including ERK1/2, JNK1/2, and p38 MAPK, plays a significant role in these processes. assaygenie.comqiagen.com

Activation of the ERK1/2 pathway is a crucial step in mediating cell proliferation, differentiation, and survival in response to growth factors. assaygenie.com The ERK pathway is known to be essential for NGF-induced neurite outgrowth in PC12 cells. plos.org Furthermore, there is extensive crosstalk between the ERK1/2, JNK, and p38 MAPK pathways, which collectively fine-tune cellular responses. assaygenie.commdpi.com The JNK and p38 MAPK pathways are often activated in response to cellular stress and are involved in regulating apoptosis. qiagen.com In the context of glioblastoma, the activation of JNK and p38 has been linked to malignant progression. thno.org While the specific interaction of this compound with the RE1α/TRAF2 pathway is not detailed, the established role of MAPK pathways provides a framework for understanding its molecular mechanism.

This compound has been investigated for its role in regulating fundamental cellular processes like apoptosis and the response to oxidative stress. nih.govnih.gov These processes are critical in the context of neurodegenerative diseases and neuronal injury. frontiersin.org

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key player in inducing apoptosis. nih.govnih.govmdpi.com Research suggests that compounds from Hericium erinaceus can offer protection against H2O2-induced oxidative stress in astrocytoma cells. researchgate.net This protective effect is linked to the regulation of apoptosis. nih.gov The JNK and p38 MAPK pathways, which can be modulated by compounds like this compound, are known to play a role in regulating apoptosis in response to viral infections and other stressors. qiagen.com The CHAC1 protein, a regulator of oxidative stress, is also involved in apoptosis, highlighting the intricate connection between these cellular events. frontiersin.org

Activation of Intracellular Signaling Pathways (e.g., ERK1/2, RE1α/TRAF2, JNK1/2, p38 MAPK)

Antimicrobial Activity Investigations

In addition to its neurotrophic properties, this compound has been evaluated for its potential antimicrobial activity. While some sources indicate that this compound exhibits weak antimicrobial activity, this area of research is still developing. vulcanchem.com The search for new antimicrobial agents from natural sources is a critical endeavor due to the rise of antibiotic resistance. nih.govtubitak.gov.tr Polyphenolic compounds, a broad class to which this compound is related, are known to possess antibacterial and antifungal properties. nih.gov Some natural compounds demonstrate synergistic effects when combined with existing antibiotics, which could be a potential avenue for future research on this compound. nih.gov

Cytotoxicity Studies in Cellular Models (excluding human clinical context)

The cytotoxic potential of this compound has been examined in various cellular models to assess its safety and potential as an anticancer agent. acs.orgthieme-connect.com Cytotoxicity assays using cell lines are a standard method for these investigations. researchgate.netms-editions.clactanaturae.ru While specific IC50 values for this compound across a wide range of cancer cell lines were not detailed in the provided search results, related compounds from Aspergillus taichungensis were evaluated for cytotoxicity against HL-60, A-549, and P-388 cell lines. acs.org The use of 3D cell culture models, such as spheroids, is becoming an increasingly valuable tool for studying the cytotoxic properties of compounds in a manner that more closely mimics in vivo conditions. actanaturae.ru

Comparative Biological Activities among this compound and Related Hericium Metabolites

The diverse array of secondary metabolites isolated from Hericium species, primarily Hericium erinaceus, exhibits a wide spectrum of biological activities, particularly in the realm of neurotrophy. While compounds such as this compound are part of this complex chemical library, their individual activities are best understood in comparison to other structurally related metabolites isolated from the same source. Research has revealed that different classes of compounds within the Hericium genus, such as erinacines, hericenones, and other phenolic derivatives, possess distinct potencies and, in some cases, different mechanisms of action.

Neurotrophic and Neurite Outgrowth-Promoting Activities

A significant focus of research has been the ability of Hericium metabolites to stimulate the synthesis of neurotrophic factors like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), or to directly promote the growth of neurites.

The erinacines, a group of cyathane diterpenoids found in the mycelium of H. erinaceus, are among the most potent stimulators of NGF synthesis. In vitro studies using mouse astroglial cells have demonstrated that at a concentration of 1.0 mM, Erinacine C, Erinacine A, and Erinacine B induce significant NGF secretion. fungalbiotec.org Specifically, Erinacine C was found to be the most potent, followed by Erinacine A and B. fungalbiotec.org Another study reported that Erinacine H also stimulates NGF synthesis. fungalbiotec.org The NGF-stimulating activity of erinacines is reported to be considerably stronger than that of epinephrine, a known potent stimulator. fungalbiotec.org

Hericenones, which are aromatic compounds typically isolated from the fruiting body of the mushroom, also promote NGF biosynthesis. In vitro assays with mouse astroglial cells showed that at a concentration of 33 µg/mL, Hericenone H exhibited the highest stimulating activity, followed by Hericenone C, Hericenone E, and Hericenone D. restorativemedicine.org However, it has been noted that erinacines are generally more potent NGF synthesis stimulators than hericenones. nih.gov

More recent research has identified other isoindolinone compounds with significant neurotrophic properties. A study focusing on compounds from the fruiting bodies of H. erinaceus found that Isohericerinol A strongly increased NGF production in C6 glioma cells. nih.govx-mol.net Its activity was followed in potency by Corallocin A and Hericerin. nih.govx-mol.net This increase in NGF production was shown to subsequently promote neurite outgrowth in N2a neuronal cells and increase the expression of BDNF and synaptophysin. fungalbiotec.orgnih.govx-mol.net

Interestingly, some Hericium compounds exert their neurotrophic effects through pathways independent of direct NGF synthesis stimulation in glial cells. Hericene A and N-de-phenylethyl isohericerin (B12419946) (NDPIH) have been shown to be highly potent inducers of axon outgrowth and neurite branching in cultured hippocampal neurons, even in the absence of serum. nih.govbiorxiv.org These compounds appear to act through a BDNF-like pathway, with their effects being partially blocked by inhibitors of the TrkB receptor. nih.govbiorxiv.org This indicates a different mechanism compared to the NGF-stimulating activity of erinacines and hericenones. nih.gov

Furthermore, some metabolites have been shown to potentiate the effects of existing NGF. Erinacine A and 4-chloro-3,5-dimethoxybenzoic methyl ester were found to enhance NGF-induced neurite outgrowth in PC12 cells, an activity profile similar to that previously reported for Hericenones C-E. nih.gov

Table 1: Comparative Neurotrophic Activity of Hericium Metabolites (NGF Synthesis)

| Compound | Cell Line | Concentration | NGF Secretion (pg/mL) | Source(s) |

|---|---|---|---|---|

| Erinacine C | Mouse astroglial cells | 1.0 mM | 299.1 | fungalbiotec.org |

| Erinacine A | Mouse astroglial cells | 1.0 mM | 250.1 | fungalbiotec.org |

| Erinacine B | Mouse astroglial cells | 1.0 mM | 129.7 | fungalbiotec.org |

| Hericenone H | Mouse astroglial cells | 33 µg/mL | 45.1 ± 1.1 | restorativemedicine.org |

| Erinacine H | Mouse astroglial cells | 33.3 µg/mL | 31.5 | fungalbiotec.org |

| Hericenone C | Mouse astroglial cells | 33 µg/mL | 23.5 ± 1.0 | restorativemedicine.org |

| Hericenone E | Mouse astroglial cells | 33 µg/mL | 13.9 ± 2.1 | restorativemedicine.org |

| Hericenone D | Mouse astroglial cells | 33 µg/mL | 10.8 ± 0.8 | restorativemedicine.org |

| Epinephrine (Control) | Mouse astroglial cells | 1.0 mM | 69.2 | fungalbiotec.org |

| Isohericerinol A | C6 glioma cells | - | Strong increase | nih.govx-mol.net |

| Corallocin A | C6 glioma cells | - | Moderate increase | nih.govx-mol.net |

| Hericerin | C6 glioma cells | - | Mild increase | nih.govx-mol.net |

Table 2: Comparative Neurotrophic Activity of Hericium Metabolites (Neurite Outgrowth)

| Compound | Cell Line | Concentration | Effect | Source(s) |

|---|---|---|---|---|

| Hericene A | Hippocampal neurons | 1 µg/mL | ~3-fold increase in neurite length | nih.gov |

| N-de-phenylethyl isohericerin (NDPIH) | Hippocampal neurons | 1 µg/mL | >3-fold increase in number of neurites | nih.gov |

| Erinacine A | PC12 cells | 0.3 - 30 µM | Potentiated NGF-induced neurite outgrowth | nih.gov |

| 4-chloro-3,5-dimethoxybenzoic methyl ester | PC12 cells | 0.3 - 30 µM | Potentiated NGF-induced neurite outgrowth | nih.gov |

Cytotoxic and Antimicrobial Activities

In addition to neurotrophic effects, various metabolites from Hericium have been evaluated for other biological activities, including cytotoxicity against cancer cell lines and antimicrobial effects. This compound itself has demonstrated weak antimicrobial activity. capes.gov.br In the same study, Hericenol C was reported to be weakly cytotoxic. capes.gov.br

Other related compounds have shown more significant cytotoxic potential. Hericenones A and B were initially identified as cytotoxic principles. nih.govsciopen.com More recently, Hericenone Q was found to have significant cytotoxic activity against the human liver cancer cell line Hep-G2 and moderate activity against the human colorectal carcinoma cell line HCT-116. researchgate.net

Table 3: Comparative Cytotoxic Activity of Hericium Metabolites

| Compound | Cell Line | Activity Metric | Value (µM) | Source(s) |

|---|---|---|---|---|

| Hericenone Q | Hep-G2 (Human liver cancer) | IC₅₀ | 23.89 | researchgate.net |

| Hericenone Q | HCT-116 (Human colorectal cancer) | IC₅₀ | 65.64 | researchgate.net |

| Hericenol C | - | - | Weakly cytotoxic | capes.gov.br |

Structure Activity Relationship Sar Studies for Hericenol a and Its Analogues

Methodologies for SAR Investigations

SAR analyses employ a combination of computational and experimental techniques to correlate a molecule's three-dimensional structure with its biological function. creative-biostructure.com These methods are essential for progressing from initial "hit" compounds to optimized "lead" compounds in drug discovery. creative-biostructure.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activities. researchgate.netbiorxiv.org The general form of a QSAR model can be represented by the equation: Activity = f (physicochemical properties and/or structural properties) + error. researchgate.net These models use molecular descriptors—such as those related to hydrophobicity (e.g., LogP), electronics (e.g., HOMO/LUMO energies, partial charges), and sterics (e.g., molecular weight, Balaban index)—to quantify the structural features of a set of molecules. biorxiv.orgtiikmpublishing.comslideshare.net By applying statistical methods like multiple linear regression (MLR) or machine learning algorithms, QSAR analysis can predict the activity of new, untested compounds. nih.govmdpi.com

The process involves creating a dataset of compounds with known activities, calculating relevant descriptors, and then building and validating a predictive model. tiikmpublishing.comnih.gov Validation techniques like leave-one-out cross-validation and external validation are crucial to ensure the model's robustness and predictive power. tiikmpublishing.com While QSAR is a powerful tool for guiding the synthesis of new analogues with potentially enhanced activity, specific and comprehensive QSAR models for Hericenol A and its direct analogues are not yet extensively detailed in published literature. However, this approach holds significant potential for exploring the SAR of the broader family of hericenols and erinacines.

Molecular docking is a prominent computational chemistry tool that predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. mdpi.comresearchgate.net This technique is instrumental in SAR studies as it helps to elucidate the interactions between a molecule and its biological target at an atomic level, providing insights that can guide structural modifications. researchgate.net The primary goal of molecular docking is to find the most stable binding conformation, which is typically the one with the lowest free energy of binding. mdpi.comnih.gov

The methodology involves using the three-dimensional structures of both the ligand (e.g., this compound) and the target protein. Docking algorithms then sample a vast number of possible orientations and conformations of the ligand within the target's binding site, and a scoring function ranks these poses to identify the most likely binding mode. mdpi.com For compounds with neurotrophic potential, such as those derived from Hericium erinaceus, molecular docking can be used to screen them against relevant targets like neurotrophin receptors (e.g., TrkA, TrkB) or enzymes involved in neuro-inflammation. biorxiv.orgresearchgate.netnih.gov For instance, studies on other natural compounds have successfully used docking to evaluate binding affinity to targets like GABA-A receptors and serotonin (B10506) transporters to predict neurotropic activity. nih.gov While specific, detailed docking studies elucidating the binding mode of this compound are still emerging, this computational approach is a key methodology for investigating its SAR.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Influence of Structural Modifications on Biological Potency and Selectivity

The family of hericenol compounds, isolated from Hericium and Stereum species, possesses a shared pentasubstituted phenolic core but differs in the nature of their side chains and ring substituents. nih.govacademicjournals.org These structural variations significantly influence their biological potency and selectivity.

A comparison of Hericenols A, C, and D reveals key structural differences that correlate with activity. This compound was reported to have weak antimicrobial activity, whereas Hericenol C showed weak cytotoxic activity. academicjournals.org This suggests that subtle changes in the molecular structure can shift the biological effects. The hericenols share a resorcinol-type core, but differ in their side chains and the oxidation state of the benzyl (B1604629) alcohol moieties. vulcanchem.comsci-hub.se For example, the molecular formula of Hericenol B is C19H28O5, while Hericenol D is C21H32O5, indicating differences in their side chain structures or substitution patterns which likely contribute to varied biological profiles. vulcanchem.com

Studies on related compounds like hericenones and isohericerinol A further illuminate these relationships. The total synthesis of isohericerinol A and its regioisomer allowed for systematic evaluation of their neurotrophic effects, demonstrating that both the natural product and its synthetic analogues exhibited potent activity. researchgate.net This highlights that the core structure is crucial, but the precise arrangement of functional groups can modulate potency. Similarly, SAR evaluations of hericenones revealed that the deacylated form of hericenone C was potentially a more active neuroprotective agent, suggesting that the fatty acid side chain may be a pro-drug feature. researchgate.net The presence and nature of the long isoprenoid side chain are critical for activity, as is the substitution pattern on the aromatic ring.

| Compound | Key Structural Features | Reported Biological Activity |

|---|---|---|

| This compound | Pentasubstituted phenol (B47542) with a geranyl side chain | Weak antimicrobial activity academicjournals.org |

| Hericenol C | Structurally similar to this compound, with variations in ring substituents | Weakly cytotoxic academicjournals.org |

| Hericenone C | Resorcinol (B1680541) core with a geranyl group and a palmitic acid side chain | Stimulant of Nerve Growth Factor (NGF) synthesis researchgate.net |

| Isohericerinol A | Regioisomer of a hericenol-type compound | Potent neurotrophic activity researchgate.net |

Identification of Key Pharmacophores and Structural Elements for Desired Activities

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. slideshare.netnih.gov Identifying the pharmacophore of a class of compounds is a critical step in understanding their SAR and in designing new molecules with improved activity. creative-biostructure.comnih.gov This can be achieved through ligand-based methods, where common features from a set of active molecules are aligned and extracted, or receptor-based methods, which analyze the interaction points within a target's binding site. creative-biostructure.commdpi.com

For this compound and its analogues, several structural elements can be identified as key to their biological activities, particularly their neurotrophic effects. Based on the structures of active compounds like hericenols and hericenones, a hypothetical pharmacophore can be proposed. researchgate.netresearchgate.netresearchgate.net

The key structural elements likely include:

The Aromatic Core: The substituted phenol or resorcinol ring serves as the central scaffold for the molecule. The hydroxyl group(s) on this ring are critical, likely acting as hydrogen bond donors and/or acceptors in interactions with target proteins. dergipark.org.trtjnpr.org

The Isoprenoid Side Chain: The long, lipophilic geranyl (or similar) side chain is a defining feature. This group likely contributes to the molecule's ability to cross cell membranes and may engage in hydrophobic interactions within the binding pocket of a target protein. dergipark.org.trtjnpr.org Variations in the length and saturation of this chain can modulate activity.

Together, the spatial arrangement of the phenolic hydroxyl, the hydrophobic side chain, and other polar functional groups constitutes the essential pharmacophore for the biological activities observed in this class of compounds.

Chemical Ecology of Hericenol a and Its Producing Organisms

Role of Hericenols as Secondary Metabolites in Fungal Chemical Interactions

Fungi produce a vast array of secondary metabolites, which are compounds not essential for primary growth but crucial for survival and interaction within their ecological niches. frontiersin.orgnih.gov These molecules mediate a variety of ecological functions, including communication, defense, and pathogenic or symbiotic interactions with other organisms. nih.govwikipedia.orgaccessscience.com In the context of the fungus Hericium erinaceus, hericenols, including Hericenol A, represent a significant class of these bioactive secondary metabolites. cjnmcpu.comsci-hub.se

Hericenols are aromatic compounds, specifically classified as resorcinols, isolated from the fruiting bodies of Hericium erinaceus. sci-hub.setandfonline.comtandfonline.com While much of the research has focused on their potential neurotrophic properties, their ecological role as chemical mediators is an area of growing interest. restorativemedicine.orgnih.gov Secondary metabolites in fungi can act as signaling molecules in their environment, influencing the behavior and growth of other fungi, bacteria, and insects. nih.gov The production of these compounds is often a response to biotic and abiotic environmental cues, suggesting they play a key role in the organism's adaptation and competitive fitness. frontiersin.orgrsc.org

The chemical diversity of metabolites produced by Hericium species, including hericenols, erinacines, and others, points to a complex chemical language. cjnmcpu.comresearchgate.net This chemical arsenal (B13267) can be involved in deterring competitors or pathogens. For instance, some secondary metabolites from fungi exhibit antimicrobial or antifungal properties, which are vital for securing a food source, such as a decaying log, from other microbes. frontiersin.orgd-nb.info While direct studies on the specific role of this compound in these interactions are limited, the general function of fungal secondary metabolites suggests it likely contributes to the chemical defense and signaling system of H. erinaceus. The production of distinct sets of secondary metabolites in different parts of the fungus (hericenones in the fruiting body and erinacines in the mycelium) further supports the idea that these compounds are tailored for specific ecological functions related to the organism's life cycle and environment. cjnmcpu.comtandfonline.comnih.gov

| Metabolite Class | Primary Location | General Function |

|---|---|---|

| Hericenones (including this compound) | Fruiting Body | Aromatic compounds, potential neurotrophic stimulators. tandfonline.comtandfonline.comrestorativemedicine.org |

| Erinacines | Mycelium | Cyathane diterpenoids, potent stimulators of Nerve Growth Factor (NGF) synthesis. tandfonline.comnih.govalzdiscovery.org |

| Polysaccharides (e.g., β-glucans) | Fruiting Body & Mycelium | Immunomodulatory and neuroprotective effects. mdpi.comresearchgate.net |

| Steroids (e.g., Ergosterol) | Fruiting Body & Mycelium | Structural components of cell membranes, precursors to Vitamin D. cjnmcpu.comsci-hub.se |

Ecological Significance in the Fungal Environment (e.g., Wood Decomposition, Inter-species Interactions)

Hericium erinaceus is a white-rot fungus that primarily grows on old or dead broadleaf trees. tandfonline.comtandfonline.com As such, it plays a significant role as a decomposer in forest ecosystems. pensoft.netwikipedia.org Wood-decay fungi are essential for carbon and nutrient cycling, breaking down complex lignocellulosic materials that would otherwise remain locked in dead wood. wikipedia.orgwur.nl White-rot fungi are particularly important as they are among the few organisms capable of degrading all components of wood, including the highly resistant polymer, lignin. frontiersin.orgwikipedia.org

The decomposition process is a competitive environment, with fungi vying for resources against other fungi and bacteria. wur.nlnih.gov In this context, the production of secondary metabolites like hericenols is ecologically significant. These compounds can have antimicrobial properties, inhibiting the growth of competing microorganisms. frontiersin.orgd-nb.info This chemical defense allows the fungus to secure its substrate and maximize nutrient acquisition. The secretion of such bioactive compounds can influence the microbial community structure on and around the decaying wood, a critical aspect of inter-species interaction. nih.gov

The ecological niche of an organism is closely linked to the secondary metabolites it produces. cjnmcpu.com For H. erinaceus, inhabiting dead wood means it must contend with a nutrient-poor and physically challenging environment. wur.nl The secondary metabolites it synthesizes are likely adaptations to this lifestyle. For example, some compounds may act as chelating agents to sequester necessary metal ions, while others may help to detoxify harmful compounds produced by other organisms or resulting from the decay process itself. nih.gov Although direct evidence linking this compound to specific functions in wood decomposition or competitive interactions is still emerging, its presence as a secondary metabolite in a wood-decay fungus strongly implies an active role in navigating the complex chemical and biological landscape of its habitat.

Biosynthesis and Accumulation in Response to Environmental Factors

The biosynthesis and accumulation of secondary metabolites in fungi are not static processes; they are dynamically regulated by a variety of environmental factors. researchgate.netd-nb.infomaxapress.com The production of compounds like this compound is metabolically expensive, and therefore, it is tightly controlled and often induced in response to specific external cues or developmental stages. nih.gov This ensures that resources are allocated to producing these specialized compounds when they are most needed for survival, defense, or interaction. nih.gov

Research into the cultivation of Hericium erinaceus has shown that the composition and quantity of its secondary metabolites can be significantly influenced by culture conditions. d-nb.info Key environmental factors that modulate the biosynthesis of fungal secondary metabolites include:

Nutrient Availability: The type and concentration of carbon and nitrogen sources are critical. Studies on the related erinacines have demonstrated that specific nutrient sources, such as oatmeal and certain amino acid mixtures (Edamin® K), can significantly enhance production in submerged cultures. d-nb.info This suggests that the biosynthetic pathways leading to hericenols may also be sensitive to the nutrient profile of the substrate.

Temperature: Temperature affects fungal growth rates and enzymatic activities, which in turn influences metabolic output. d-nb.info Optimal temperature ranges for the growth of H. erinaceus likely correlate with enhanced production of its key bioactive compounds.

pH: The pH of the substrate can impact nutrient uptake and enzyme function, thereby affecting metabolic pathways. wur.nl

Light: Light exposure can act as a signal for developmental changes in fungi, such as the transition from mycelial growth to fruiting body formation, which can trigger shifts in secondary metabolite profiles. maxapress.comnih.gov The localization of hericenols primarily in the fruiting body suggests that light or other factors associated with fruiting may be important triggers for their biosynthesis. tandfonline.comtandfonline.com

Biotic Stress: Interactions with other microorganisms (competition or antagonism) can be a powerful inducer of secondary metabolite production as a defense mechanism. maxapress.comnih.gov

The biosynthesis of hericenols is part of the broader secondary metabolism of the fungus, which originates from primary metabolic pathways. frontiersin.org While the precise biosynthetic pathway for this compound has not been fully elucidated, it is known to be an aromatic compound, suggesting a pathway involving precursors from primary metabolism, such as those from the shikimate or polyketide pathways. sci-hub.sersc.org The accumulation of these compounds in specific tissues (fruiting body) and in response to environmental triggers underscores their specialized ecological roles. cjnmcpu.com

| Environmental Factor | Potential Effect on this compound Biosynthesis | Reference |

|---|---|---|

| Nutrient Sources (Carbon, Nitrogen) | Modulates precursor availability and pathway induction. Specific sources may enhance yield. | d-nb.infonih.gov |

| Temperature | Affects enzyme kinetics and overall metabolic rate. | d-nb.info |

| Light | May trigger developmental stages (e.g., fruiting) associated with specific metabolite profiles. | maxapress.comnih.gov |

| pH | Influences enzyme stability and nutrient absorption. | wur.nl |

| Biotic Factors (e.g., competing microbes) | Can induce production as a chemical defense mechanism. | nih.govnih.gov |

Future Research Directions and Foundational Scientific Applications

Elucidation of Undiscovered Biosynthetic Genes and Pathways

The biosynthesis of hericenones, including Hericenol A, is thought to follow a hybrid polyketide/mevalonate (B85504) pathway. thieme-connect.comthieme-connect.com Orsellinic acid, a simple aromatic polyketide, is considered a key precursor. mdpi.com From a biogenetic perspective, geranyl pyrophosphate (GPP), originating from the mevalonate pathway, likely serves as the geranyl unit donor. thieme-connect.com While the general framework is proposed, the specific genes and enzymes responsible for the intricate steps of this compound biosynthesis remain largely uncharacterized. thieme-connect.comthieme-connect.com

Recent studies have begun to shed light on this complex process. Researchers have identified a putative biosynthetic gene cluster (BGC) in Hericium erinaceus that may be responsible for hericenone production. mdpi.com Heterologous expression of a polyketide synthase (PKS), HerA, and a carboxylic acid reductase (CAR), HerB, in Aspergillus oryzae resulted in the production of orsellinic acid and orsellinic aldehyde, the foundational core of hericenones. mdpi.comresearchgate.net This provides early insights but underscores the need to identify the remaining enzymes in the pathway, including the prenyltransferase that attaches the geranyl group. researchgate.net

Future research should focus on:

Complete Reconstitution of the BGC: Systematically expressing the remaining genes in the putative hericenone BGC in a heterologous host to fully reconstitute the pathway and confirm the function of each enzyme. mdpi.com

Identification of Unclustered Genes: Investigating the possibility that some biosynthetic genes, like the FAD-dependent oxidase EriM responsible for allyl aldehyde formation in erinacines, may lie outside the primary BGC. nih.gov

Comparative Genomics: Comparing the genomes of different Hericium species to identify conserved and unique genes related to meroterpenoid biosynthesis, which could reveal novel enzymatic functions and pathways.

Development of Novel Synthetic Strategies for Complex Analogues

The total synthesis of this compound has been successfully achieved, often as part of divergent synthetic strategies aimed at producing a variety of related natural products. thieme-connect.comacs.orgfigshare.com These syntheses have been crucial for confirming structures and providing material for biological testing. cjnmcpu.com

Key synthetic approaches have included:

Migratory Geranylation–Aromatization: A biomimetic approach utilizing a palladium(0)-catalyzed decarboxylative geranyl migration. acs.orgfigshare.com

Divergent Synthesis from Common Intermediates: The use of a functionalized geranyl-phthalide as a common intermediate to access a range of hericenones and hericenols through varied functional group manipulations. thieme-connect.comacs.org This has enabled the synthesis of hericenols B-D. researchgate.net

Stille and Suzuki-Miyaura Coupling: These cross-coupling reactions have been effectively used to connect the resorcinol (B1680541) core with the geranyl side chain. thieme-connect.comresearchgate.net

Future synthetic efforts should aim to develop more efficient and flexible strategies to generate complex analogues of this compound that are not readily accessible through isolation. This includes the synthesis of analogues with modifications to the resorcinol core, the geranyl side chain, and the stereochemistry, which will be invaluable for structure-activity relationship (SAR) studies. Developing methods for late-stage functionalization would be particularly powerful for creating diverse molecular libraries. nih.gov The synthesis of "non-natural" analogues, as has been achieved for cyathane diterpenes, could lead to the discovery of compounds with enhanced or novel biological activities. nih.gov

Advanced Mechanistic Studies on Cellular Targets and Signaling Cascades

Hericenones are known to stimulate the synthesis of Nerve Growth Factor (NGF), a critical protein for the survival and differentiation of neurons. acs.orgresearchgate.netresearchgate.net The NGF/TrkA signaling pathway is a primary cascade through which NGF exerts its effects. nih.govjax.org This pathway involves the binding of NGF to the TrkA receptor, leading to its dimerization and autophosphorylation. nih.gov This, in turn, activates major downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial for neuronal survival and differentiation. nih.govresearchgate.net

While it is established that hericenones can increase NGF expression, the precise molecular interactions of this compound within these pathways require more detailed investigation. jst.go.jp Future research should focus on:

Direct Target Identification: Determining if this compound or its metabolites directly bind to the TrkA receptor, or if they modulate other upstream or downstream components of the signaling cascade.

Receptor Interaction Dynamics: Investigating how this compound might influence the interaction between TrkA and other proteins, such as the amyloid precursor protein (APP), which is known to regulate the NGF/TrkA pathway. frontiersin.org

Pathway Crosstalk: Exploring the effects of this compound on the crosstalk between the TrkA pathway and other signaling systems, such as the p75NTR receptor pathway, which can have opposing effects on cell survival and apoptosis. researchgate.netplos.org

Understanding these mechanisms at a molecular level will clarify how this compound promotes neurotrophic activity and could reveal new therapeutic targets.

Exploration of this compound as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems. chemicalprobes.orgnih.gov To be effective, a probe must be potent, selective, and well-characterized. nih.gov this compound, with its specific activity of promoting NGF synthesis, has the potential to be developed into a valuable chemical probe for studying neurotrophin signaling and neuronal function. jst.go.jpnih.gov

Unlike broad-spectrum kinase inhibitors that have plagued past research, a highly selective probe based on this compound could allow for the precise interrogation of the NGF pathway. nih.gov This would enable researchers to:

Dissect Neuronal Development: Use this compound to study the specific roles of NGF signaling in processes like neurite outgrowth, myelination, and synaptic plasticity in a controlled manner. nih.gov

Investigate Neurodegenerative Disease Models: Apply the probe to cellular and animal models of diseases like Alzheimer's to elucidate the protective mechanisms of enhanced NGF signaling. rsc.org

Validate Drug Targets: Use this compound to confirm that modulating the NGF pathway produces the desired therapeutic effect, which is a critical step in drug discovery. nih.gov

The development of this compound and its optimized, more potent, and selective analogues as chemical probes would provide powerful tools for fundamental neurobiology. neurosciencenews.comnih.gov

Methodological Advancements in Isolation and Characterization of Minor Hericenols

While numerous hericenones have been identified from Hericium erinaceus, it is likely that many minor, structurally related compounds remain undiscovered. nih.govsci-hub.se These minor constituents could possess unique and potent biological activities. The primary challenge lies in their low abundance, which makes their isolation and structural elucidation difficult with traditional methods.

Future progress in this area will depend on the application and development of advanced analytical techniques:

High-Sensitivity Chromatography: Employing advanced high-performance liquid chromatography (HPLC) techniques coupled with high-resolution mass spectrometry (LC-MS/MS) for the sensitive detection and preliminary identification of minor compounds in complex extracts. acs.orgresearchgate.net

Advanced NMR Spectroscopy: Utilizing techniques like cryogenic probes and micro-NMR to obtain detailed structural information from very small amounts of isolated material.

Computational and Dereplication Strategies: Using molecular networking and comparison to databases of known compounds to rapidly identify known hericenols and prioritize the isolation of novel structures. researchgate.net

Biosynthesis-Guided Isolation: Using knowledge of the biosynthetic pathway to predict the structures of potential intermediates and byproducts, and then specifically targeting their isolation from fungal extracts, a strategy that has already proven successful. acs.orgresearchgate.net

These methodological advancements will be crucial for expanding the known chemical diversity of the hericenol family and uncovering new bioactive molecules.

Table of Mentioned Compounds

Q & A

Q. How can researchers optimize extraction protocols for Hericenol A from Hericium erinaceus?

- Methodological Answer : Extraction efficiency depends on solvent polarity, temperature, and extraction duration. Polar solvents (e.g., ethanol-water mixtures) are preferred due to this compound's phenolic structure. Validate protocols using HPLC-UV or LC-MS to quantify yield . Optimize parameters via factorial design experiments, testing variables like solvent ratio (e.g., 70% ethanol), extraction time (1–3 hours), and temperature (40–60°C). Include controls (e.g., raw fungal biomass) to assess background interference. Reproducibility requires detailed documentation of raw material source, solvent purity, and equipment calibration .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound’s purity and structure?

- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY) to resolve aromatic protons and geranyl side-chain configurations. Use HPLC-PDA (photodiode array) to assess purity (>95%) and detect co-eluting impurities. For absolute configuration, employ circular dichroism (CD) or X-ray crystallography if crystals are obtainable. Validate chromatographic methods using certified reference standards and spike-recovery experiments . Report retention times, mobile phases, and column specifications (e.g., C18, 5 µm particle size) to enable replication .

Advanced Research Questions

Q. What challenges exist in the total synthesis of this compound, and how do current strategies address regioselectivity?

- Methodological Answer : Key challenges include constructing the geranylated resorcinol core and achieving stereocontrol. Barrett’s synthesis (Scheme 5, ) uses Friedel-Crafts acylation to attach the geranyl moiety to a resorcinol precursor, followed by lactonization. Competing O-methylation side reactions are mitigated via protective group strategies (e.g., TBS ethers). Regioselectivity in resorcinol functionalization is addressed using Lewis acid catalysts (e.g., BF₃·Et₂O) . Validate intermediates via HRMS and NOESY NMR to confirm regiochemistry.

Q. How should researchers analyze contradictory findings in this compound’s pharmacological mechanisms (e.g., neuroprotection vs. cytotoxicity)?

- Methodological Answer : Apply iterative qualitative analysis ( ) to identify confounding variables. For in vitro cytotoxicity, assess dose-dependency (e.g., 10–100 µM) and cell-type specificity (neuronal vs. cancer lines). Compare experimental conditions: oxygen levels (normoxia vs. hypoxia), serum concentration, and exposure duration. Use meta-analysis to reconcile discrepancies, focusing on studies with shared endpoints (e.g., ROS inhibition). Transparently report negative results and methodological limitations (e.g., MTT assay interference) .

Q. What in silico approaches predict this compound’s bioactivity and target binding affinity?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to screen against targets like BDNF or Nrf2. Validate force fields (e.g., AMBER) with co-crystallized ligands. Perform MD simulations (100 ns) to assess binding stability. Cross-reference with transcriptomic data (e.g., GEO datasets) to identify pathways modulated by this compound. For ADME prediction, employ SwissADME or pkCSM to evaluate bioavailability and BBB penetration .

Q. How can experimental designs account for this compound’s low bioavailability in neuroprotection studies?

- Methodological Answer : Preclinical studies () should use pharmacokinetic profiling (plasma Tmax, Cmax) to guide dosing regimens. Encapsulation strategies (e.g., liposomes, PLGA nanoparticles) enhance solubility. Include sham controls and biofluid analysis (CSF, plasma) to track metabolite formation. For in vivo models, employ transgenic animals (e.g., Aβ-overexpressing mice) with behavioral assays (Morris water maze) to correlate bioavailability with cognitive outcomes .

Methodological Frameworks

- Research Design : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure studies (e.g., "Does oral this compound (10 mg/kg) improve memory in aged mice vs. placebo over 8 weeks?") .

- Data Contradiction Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when reconciling conflicting results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.